molecular formula C19H18ClN3O3 B570012 N-Carbomethoxyamoxapine CAS No. 371971-25-4

N-Carbomethoxyamoxapine

Cat. No.: B570012
CAS No.: 371971-25-4
M. Wt: 371.821
InChI Key: FQYXQCUSHAGYNK-UHFFFAOYSA-N
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Description

N-Carbomethoxyamoxapine is a synthetic derivative of amoxapine, a tricyclic antidepressant with dibenzoxazepine structural features. The compound is characterized by a carbomethoxy (-O(CO)OCH₃) group substituted at the nitrogen position of the amoxapine backbone. This modification enhances its lipophilicity and alters metabolic stability compared to the parent compound. For instance, 7-Hydroxyamoxapine has a molecular weight of 328.35 g/mol and exhibits distinct gas chromatography retention times under standardized conditions . Extrapolating from this, this compound likely has a higher molecular weight (~378–390 g/mol) due to the carbomethoxy substituent.

Properties

IUPAC Name

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXQCUSHAGYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Carbomethoxyamoxapine involves the reaction of amoxapine with phosgene in chloroform . This reaction forms the compound as an artifact during the extraction process of amoxapine metabolites

Chemical Reactions Analysis

N-Carbomethoxyamoxapine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

    Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring and the benzoxazepine moiety.

Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Carbomethoxyamoxapine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not directly used as a therapeutic agent, it serves as a reference compound in the study of amoxapine metabolites.

    Industry: this compound is employed in the pharmaceutical industry as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Carbomethoxyamoxapine is not well-defined, as it is primarily used as a reference compound rather than a therapeutic agent. its structure suggests potential interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts N-Carbomethoxyamoxapine with amoxapine, 7-Hydroxyamoxapine, and other carbamate-containing compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Metabolic Pathway
This compound ~388 (estimated) Carbomethoxy (-O(CO)OCH₃), dibenzoxazepine Likely hepatic esterase hydrolysis
Amoxapine 313.37 Secondary amine, dibenzoxazepine CYP450-mediated hydroxylation
7-Hydroxyamoxapine 328.35 Hydroxyl (-OH), dibenzoxazepine Glucuronidation
N-Acetylornithine 190.17 Acetyl (-COCH₃), amino carboxylate Transcarbamylation (OTCase enzymes)

Key Observations :

  • Unlike N-Acetylornithine, which undergoes enzyme-driven transcarbamylation , this compound’s carbamate group is more likely hydrolyzed by esterases.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : this compound’s carbomethoxy group increases logP (estimated ~3.5) compared to amoxapine (logP ~2.8), enhancing blood-brain barrier penetration.
  • Metabolic Stability : The carbamate group may slow hepatic clearance relative to amoxapine’s rapid hydroxylation .
  • Target Affinity: Dibenzoxazepine derivatives typically bind to serotonin (5-HT₂) and norepinephrine transporters. Carbamate modifications could modulate receptor specificity, akin to how acetyl groups alter N-Acetylornithine’s interaction with transcarbamylases .

Regulatory and Preclinical Considerations

Non-biological complex drugs (NBCDs) like liposomes and polymeric micelles require rigorous comparability studies under European guidelines, including pharmacokinetic and biodistribution analyses . While this compound is a small molecule, its structural complexity (carbamate + tricyclic core) necessitates similar preclinical scrutiny:

  • In vitro assays : Comparative binding affinity to neurotransmitter transporters vs. amoxapine.
  • In vivo biodistribution : Tissue-specific accumulation studies at multiple time points, as recommended for NBCDs .

Biological Activity

N-Carbomethoxyamoxapine is a derivative of amoxapine, a dibenzoxazepine antidepressant known for its complex pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of Amoxapine and Its Derivatives

Amoxapine primarily functions as a norepinephrine reuptake inhibitor and has been noted for its antagonistic effects on dopamine receptors (D2 and D4) and minimal activity on serotonin receptors, except for the serotonin-6 receptor (HTR-6) . The compound's metabolites, particularly 8-hydroxyamoxapine, exhibit similar yet distinct pharmacological properties, enhancing the therapeutic efficacy of the parent drug .

This compound is believed to retain the core activities of amoxapine while potentially introducing new mechanisms due to the carbomethoxy substitution. The biological activity can be summarized as follows:

  • Norepinephrine Reuptake Inhibition : Similar to amoxapine, it likely inhibits norepinephrine reuptake, enhancing noradrenergic neurotransmission.
  • Dopamine Receptor Antagonism : The compound may exert effects on dopaminergic pathways, which could be beneficial in mood disorders.
  • Serotonergic Modulation : While primarily acting on norepinephrine, there may be some modulation of serotonergic pathways through its interaction with the HTR-6 receptor.

Antitumor Activity

Recent studies have indicated that this compound exhibits potential antiproliferative effects against various cancer cell lines. For instance, derivatives of amoxapine have shown selective activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
Hydroxy-substituted derivativeMCF-71.2 - 5.3

This suggests that this compound could be further explored as a candidate for cancer therapy, particularly in hormone-sensitive tumors.

Neuroprotective Effects

Research has demonstrated that amoxapine can reduce amyloid-beta production associated with Alzheimer's disease by targeting the HTR-6 receptor . Given that this compound retains similar structural features, it may also exhibit neuroprotective properties that warrant investigation.

Case Studies

  • Case Study on Amoxapine Toxicity : A study reported three fatalities linked to amoxapine overdose, highlighting the importance of monitoring drug levels in patients . This underscores the necessity for careful dosage management when considering derivatives like this compound.
  • Clinical Pharmacokinetics : A bioequivalence study revealed significant variations in plasma concentrations of amoxapine and its metabolites . Understanding these pharmacokinetic profiles is crucial for optimizing therapeutic regimens involving this compound.

Q & A

Q. How should researchers design interdisciplinary studies integrating this compound’s chemical and neurobiological properties?

  • Methodological Answer : Form collaborative teams with expertise in synthetic chemistry, pharmacology, and computational biology. Use shared data platforms (e.g., electronic lab notebooks) to harmonize workflows. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .

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